1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Overview
Description
1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system with an aldehyde functional group at the 2-position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves cyclization reactions that form the fused ring system. Another approach involves modifications of the Madelung and Fischer syntheses of indoles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods would typically include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to a primary alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid.
Reduction: 1H-Pyrrolo[3,2-c]pyridine-2-methanol.
Substitution: Various halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its anticancer properties, particularly as a colchicine-binding site inhibitor.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde, particularly in its role as an anticancer agent, involves the inhibition of tubulin polymerization. This compound binds to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Molecular modeling studies suggest that it forms hydrogen bonds with specific amino acids in the colchicine-binding site, such as threonine and asparagine .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid: Another fused pyrrole-pyridine compound with a carboxylic acid group.
1H-Pyrrolo[2,3-c]pyridine derivatives: These compounds share the pyrrolopyridine core but differ in their functional groups and biological activities.
Uniqueness: 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde is unique due to its specific structural configuration and the presence of the aldehyde group, which imparts distinct reactivity and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-3-6-4-9-2-1-8(6)10-7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKFHQWRPIALDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663720 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630395-95-8 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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